molecular formula C15H23ClN2O2 B1665724 Alprenoxime hydrochloride CAS No. 121009-30-1

Alprenoxime hydrochloride

Cat. No.: B1665724
CAS No.: 121009-30-1
M. Wt: 298.81 g/mol
InChI Key: ZFLRDGZJSCQDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Alprenoxime hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alprenoxime hydrochloride involves the oximation of alprenolol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Alprenoxime hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Alprenoxime hydrochloride exerts its effects by antagonizing beta-adrenergic receptors. It is metabolized in the body to produce alprenolol, which then binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This results in a decrease in intraocular pressure, making it effective in treating glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its prodrug nature, allowing for targeted delivery and activation within the eye. This reduces systemic side effects compared to other beta blockers like propranolol and timolol .

Properties

CAS No.

121009-30-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3;/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3;1H

InChI Key

ZFLRDGZJSCQDSR-UHFFFAOYSA-N

SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl

Canonical SMILES

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alprenoxime HCl, Alprenoxime hydrochloride , CDDD 1815, HGP-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenoxime hydrochloride
Reactant of Route 2
Reactant of Route 2
Alprenoxime hydrochloride
Reactant of Route 3
Reactant of Route 3
Alprenoxime hydrochloride
Reactant of Route 4
Alprenoxime hydrochloride
Reactant of Route 5
Alprenoxime hydrochloride
Reactant of Route 6
Reactant of Route 6
Alprenoxime hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.